12-Methyltridecanal-d7
Description
Properties
CAS No. |
1794760-14-7 |
|---|---|
Molecular Formula |
C14H28O |
Molecular Weight |
219.42 |
IUPAC Name |
12,13,13,13-tetradeuterio-12-(trideuteriomethyl)tridecanal |
InChI |
InChI=1S/C14H28O/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15/h13-14H,3-12H2,1-2H3/i1D3,2D3,14D |
InChI Key |
OQWNKUAZQSLNSR-HSNISVEUSA-N |
SMILES |
CC(C)CCCCCCCCCCC=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 12 Methyltridecanal D7 and Analogues
Chemo-selective Deuteration Strategies for Formyl and Alkyl Positions in Aldehyde Synthesis
The selective incorporation of deuterium (B1214612) at specific positions within an aldehyde, such as the formyl group or along the alkyl chain, is a cornerstone of modern synthetic organic chemistry. A variety of methods have been developed to achieve this with high precision, minimizing isotopic scrambling and maximizing incorporation efficiency.
Formyl Group Deuteration: The direct deuteration of the formyl C-H bond is an atom-economical approach. Recent advances have highlighted the use of synergistic catalysis, combining photoredox and organic catalysts, to facilitate the hydrogen-deuterium exchange (HDE) at the formyl position using D₂O as the deuterium source. For instance, a system employing a polyoxometalate photocatalyst alongside a thiol catalyst can selectively activate the formyl C-H bond for deuteration under mild, visible-light-mediated conditions. This method has been shown to be effective for a broad range of aldehydes, including aliphatic ones, with high levels of deuterium incorporation. Another powerful strategy involves the use of N-heterocyclic carbene (NHC) catalysts, which can promote the reversible HDE at the formyl group of aryl, alkyl, and alkenyl aldehydes with D₂O.
Alkyl Position Deuteration: Deuteration of the alkyl chain can be more challenging due to the lower reactivity of C(sp³)-H bonds. However, methods such as copper-catalyzed deacylative deuteration have emerged as a powerful tool for site-specific and degree-controlled deuteration of alkyl groups. This strategy utilizes a traceless activating group, such as a methylketone, to facilitate the C-C bond cleavage and subsequent deuteration with D₂O. Furthermore, for the synthesis of deuterated long-chain fatty acids, which are precursors to aldehydes, hydrothermal metal-catalyzed H/D exchange reactions have been successfully employed.
| Deuteration Position | Method | Catalyst/Reagent | Deuterium Source | Key Features |
| Formyl (C1) | Synergistic Photocatalysis | Polyoxometalate & Thiol Catalyst | D₂O | Mild conditions, high selectivity for formyl group. |
| Formyl (C1) | N-Heterocyclic Carbene (NHC) Catalysis | NHC Catalyst | D₂O | Broad substrate scope including aliphatic aldehydes. |
| Alkyl Chain | Deacylative Deuteration | Copper Catalyst | D₂O | Site-specific and degree-controlled deuteration. |
| Alkyl Chain | Hydrothermal H/D Exchange | Metal Catalyst | D₂O | Suitable for long-chain fatty acid precursors. |
Total Synthesis Approaches to Complex Long-Chain Aldehydes Incorporating Deuterium
The total synthesis of complex deuterated molecules like 12-Methyltridecanal-d7 requires a strategic approach where deuterium is introduced at a specific, early stage of the synthetic sequence. This is often achieved by utilizing deuterated building blocks that are then elaborated to the final target molecule.
A plausible synthetic route to this compound could commence from a deuterated precursor that contains the terminal isopropyl-d7 moiety. For example, a deuterated isobutyl halide or a related electrophile could be coupled with a suitable long-chain synthon. Copper-catalyzed cross-coupling reactions, such as those involving Grignard reagents, are well-suited for forming the carbon-carbon bonds necessary to construct the backbone of the molecule.
Alternatively, the synthesis could start from a commercially available long-chain ester, such as methyl 12-methyltridecanoate. The ester can be reduced to the corresponding alcohol, which is then oxidized to the aldehyde. To introduce the deuterium atoms, a deuterated reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD₄), could be used for the reduction step. However, for this compound, where the deuterium is located at the terminal methyl groups and the adjacent methine, a more elaborate strategy starting from deuterated building blocks is likely more efficient.
The synthesis of long-chain aldehydes often involves the oxidation of the corresponding primary alcohol. A variety of mild oxidation reagents can be employed for this transformation to avoid over-oxidation to the carboxylic acid.
Stereochemical Control in the Synthesis of Chiral Deuterated Methyl-Branched Aldehydes
12-Methyltridecanal (B128148) possesses a chiral center at the C12 position. The synthesis of a specific enantiomer of its deuterated analogue, (R)- or (S)-12-Methyltridecanal-d7, necessitates the use of stereoselective synthetic methods. Asymmetric synthesis of chiral methyl-branched pheromones and related natural products often relies on the use of chiral auxiliaries, chiral catalysts, or starting materials from the chiral pool.
For instance, a chiral auxiliary, such as a derivative of a chiral oxazolidinone, can be used to direct the stereoselective alkylation of a prochiral substrate. After the desired stereocenter is established, the auxiliary can be cleaved to reveal the chiral intermediate, which is then carried forward to the final product.
Another powerful approach is the use of chiral catalysts in key bond-forming reactions. For example, asymmetric hydrogenation or hydroformylation reactions catalyzed by chiral transition metal complexes can introduce a stereocenter with high enantioselectivity. In the context of this compound, a stereoselective reduction of a suitable prochiral ketone precursor could establish the desired stereochemistry at the C12 position.
Deuterium itself has been explored as a "stereochemically invisible" blocking group in some synthetic strategies to control the absolute configuration of planar chirality, showcasing the nuanced role isotopes can play in stereocontrol.
Isotopic Enrichment and Scalable Purification Techniques for this compound
Achieving high isotopic enrichment is critical for the intended applications of deuterated compounds. The choice of deuteration method and the purity of the deuterium source are paramount. Using D₂O with high isotopic purity (e.g., >99.8 atom % D) is a common practice to maximize the deuterium incorporation in the final product.
The purification of long-chain aldehydes like this compound from reaction mixtures and the removal of any unlabeled or partially labeled species present a significant challenge. Standard chromatographic techniques, such as column chromatography on silica (B1680970) gel, are often employed. For volatile compounds, distillation can be an effective purification method.
For the specific purification of aldehydes, a reversible derivatization can be utilized. For example, aldehydes can react with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehydic impurities by extraction. The aldehyde can then be regenerated from the adduct by treatment with an acid or base.
For large-scale production, efficient and scalable purification methods are essential. Techniques like preparative high-performance liquid chromatography (HPLC) can be employed for the purification of high-purity deuterated compounds.
| Technique | Purpose | Key Considerations |
| Column Chromatography | Primary purification of the crude product. | Choice of stationary and mobile phases to achieve good separation. |
| Distillation | Purification of volatile compounds. | Boiling point of the compound and stability at elevated temperatures. |
| Bisulfite Adduction | Selective purification of aldehydes. | Reversibility of the reaction and compatibility with other functional groups. |
| Preparative HPLC | High-purity separation. | Scalability and cost-effectiveness for larger quantities. |
Analytical Validation Protocols for Synthetic Purity and Isotopic Incorporation Fidelity
The comprehensive analytical validation of this compound is crucial to confirm its chemical structure, purity, and the extent and position of deuterium incorporation. A combination of spectroscopic and spectrometric techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a primary tool for determining the degree of deuteration. The disappearance or significant reduction of proton signals at the deuterated positions provides direct evidence of isotopic labeling. For this compound, the signals corresponding to the protons of the two methyl groups and the methine proton at C12 would be absent or greatly diminished. ²H NMR spectroscopy can also be used to directly observe the deuterium signals, confirming their presence and location within the molecule. ¹³C NMR can provide further structural confirmation and may show subtle isotopic shifts due to the presence of deuterium.
Validation of Isotopic Enrichment: A general method for determining isotopic enrichment by MS involves comparing the measured isotopic distribution of the labeled compound with the theoretical distribution calculated for different enrichment levels. This method should also account for the natural isotopic abundance of all elements in the molecule and any potential measurement artifacts.
| Analytical Technique | Information Obtained |
| ¹H NMR | Degree and position of deuteration (by signal disappearance). |
| ²H NMR | Direct observation and confirmation of deuterium incorporation. |
| ¹³C NMR | Structural confirmation and observation of isotopic shifts. |
| Mass Spectrometry (MS) | Molecular weight and isotopic distribution. |
| High-Resolution MS (HRMS) | Accurate mass and elemental composition. |
| GC-MS | Separation of impurities and mass analysis. |
Sophisticated Analytical Methodologies for the Detection and Quantification of 12 Methyltridecanal D7
Mass Spectrometric Approaches for Stable Isotope Dilution Analysis (SIDA) utilizing 12-Methyltridecanal-d7
Stable isotope dilution analysis (SIDA) is a powerful quantitative technique that utilizes isotopically labeled compounds to achieve high accuracy and precision. By adding a known amount of the labeled standard, such as this compound, to a sample, the naturally occurring analyte can be quantified by measuring the isotope ratio of the labeled to the unlabeled compound. This method effectively compensates for sample loss during preparation and instrumental analysis.
Mass spectrometry is the primary detection method for SIDA due to its ability to differentiate between isotopes based on their mass-to-charge ratio. The development of SIDA has been closely linked with advancements in mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS) Techniques for Isotope Ratio Analysis and Quantification
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 12-Methyltridecanal (B128148). In the context of SIDA, GC-MS is employed to separate the analyte from the matrix and then determine the isotopic ratio of the deuterated standard to the native compound. nih.gov
GC-C-IRMS (Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry) is a specialized form of GC-MS that provides high-precision isotope ratio measurements. dshs-koeln.denih.gov This technique is particularly valuable for determining the authenticity of food products and in metabolic studies. dshs-koeln.de For the analysis, the sample is injected into the gas chromatograph, and as the compounds elute, they are combusted into simpler gases like CO2. The isotope ratios of these gases are then measured by the isotope ratio mass spectrometer. nih.gov The precision of GC-C-IRMS measurements for carbon isotope ratios can be in the range of 0.1–0.5 ‰. nih.gov
Recent advancements in fast GC-C-IRMS have demonstrated the potential for significantly shorter analysis times and improved precision, especially at low signal levels. dshs-koeln.de
Table 1: Comparison of Conventional and Fast GC-C-IRMS
| Feature | Conventional GC-C-IRMS | Fast GC-C-IRMS |
| Run Time | Standard | 2 to 3-fold decrease |
| Peak Width | Wider | As narrow as 250 ms |
| Precision | High | Equivalent or better, especially at low signal |
| Resolution | Standard | Improved |
This table is generated based on data from a study on steroid analysis and illustrates the potential advantages of fast GC-C-IRMS. dshs-koeln.de
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications for Derivatized Aldehydes
While GC-MS is well-suited for volatile aldehydes, liquid chromatography-mass spectrometry (LC-MS) offers a powerful alternative, particularly for less volatile aldehydes or when derivatization is employed to enhance sensitivity and chromatographic performance. researchgate.net Aldehydes can be derivatized with reagents like d-cysteine (B559563) to form more stable and ionizable compounds suitable for LC-MS analysis. nih.gov
LC-MS/MS, or tandem mass spectrometry, is often the method of choice for analyzing derivatized aldehydes. researchgate.net This technique provides high selectivity and sensitivity, allowing for the detection and quantification of aldehydes in complex biological matrices. researchgate.net The development of LC-MS methods for aldehydes is crucial due to their involvement in various biological processes and diseases. researchgate.net
High-Resolution Mass Spectrometry for Structural Elucidation and Precise Isotopic Assessment
High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of unknown compounds and for providing highly accurate mass measurements. mdpi.com This capability allows for the confident determination of elemental compositions and aids in the identification of analytes in complex mixtures. mdpi.comemcms.info In the context of this compound, HRMS can be used to confirm its structure and to precisely assess the isotopic enrichment and distribution within the molecule.
The coupling of HRMS with chromatographic techniques like LC and GC further enhances its power for non-targeted screening and the identification of novel compounds. emcms.info
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Incorporation Pattern Analysis and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules. For isotopically labeled compounds like this compound, deuterium (²H) NMR is particularly valuable. It allows for the direct observation of the deuterium nuclei, providing information about the specific sites and extent of deuterium incorporation within the molecule. This is crucial for verifying the quality of the labeled standard.
While proton (¹H) NMR is a standard technique, the presence of deuterium can be inferred from the absence of signals at specific positions. However, ²H NMR provides direct evidence and can be quantitative under appropriate experimental conditions. The use of deuterated solvents is standard in ¹H NMR to avoid solvent interference, but in ²H NMR, non-deuterated solvents can be used.
Advanced Chromatographic Separation Techniques for Matrix Isolation and Pre-concentration (e.g., SPE, SPME, HPLC, GC)
Effective analysis of trace compounds in complex matrices often requires sample preparation steps to isolate and pre-concentrate the analyte of interest. nih.gov Chromatography is a fundamental separation science that encompasses a variety of techniques. nih.govmdpi.com
Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and concentration. It involves passing a liquid sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. The potential for isotopic fractionation during SPE should be evaluated to ensure accurate quantification in SIDA. mdpi.com
Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the sample. It is particularly useful for extracting volatile and semi-volatile compounds from various matrices.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique used for non-volatile or thermally labile compounds. nih.gov It is a key component of LC-MS systems.
Gas Chromatography (GC): GC is the technique of choice for separating volatile compounds that can be vaporized without decomposition. mdpi.com
These techniques are essential for removing interfering substances from the sample matrix, thereby improving the accuracy and sensitivity of the subsequent analysis of this compound. nih.gov
Development and Inter-laboratory Validation of Standard Operating Procedures for this compound Analysis
The development and validation of analytical procedures are critical to ensure that a method is fit for its intended purpose. europa.eu For the analysis of this compound, this involves establishing and validating methods according to guidelines such as those from the International Council for Harmonisation (ICH). europa.eu
Validation of an analytical procedure includes demonstrating its specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness. researchgate.net Inter-laboratory validation, where the method is tested in different laboratories, is crucial for establishing the ruggedness and transferability of the analytical procedure. edqm.eu This ensures that consistent and reliable results can be obtained across different analytical sites.
The use of certified reference materials and participation in proficiency testing schemes are also important components of quality assurance for the analysis of compounds like this compound.
Investigation of 12 Methyltridecanal D7 As a Mechanistic Probe in Biochemical Pathways
Utilization as a Stable Isotope Tracer in Metabolic Flux Analysis within Model Biological Systems
Stable isotopes like deuterium (B1214612) are non-radioactive and can be safely used as tracers in biological systems such as cell cultures, microorganisms, and ex vivo tissues. sigmaaldrich.com 12-Methyltridecanal-d7, when introduced into these systems, can be tracked as it moves through various metabolic pathways. smolecule.com This technique, known as metabolic flux analysis, allows for the quantification of the flow of metabolites through a network of biochemical reactions. biorxiv.orgnih.gov
In a typical experiment, a model system is cultured in a medium containing this compound. smolecule.com Over time, samples are collected, and the metabolites are extracted. Using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), the incorporation of deuterium from this compound into other molecules can be measured. nih.gov This data reveals the pathways through which the aldehyde is metabolized and the relative activity of these pathways.
For example, the conversion of this compound to its corresponding carboxylic acid, 12-methyltridecanoic acid-d7, or its reduction to 12-methyltridecanol-d7 (B586366) can be monitored. The extent of labeling in these and other downstream metabolites provides a quantitative map of the metabolic fate of the aldehyde. This is particularly useful for studying lipid metabolism, where fatty aldehydes are key intermediates.
Analysis of Kinetic Isotope Effects in Biotransformation Reactions Involving this compound
The kinetic isotope effect (KIE) is a powerful tool for studying the mechanism of enzyme-catalyzed reactions. libretexts.org It is defined as the ratio of the reaction rate of a substrate with a light isotope (like hydrogen) to the rate of the same substrate with a heavy isotope (like deuterium). dalalinstitute.com A primary KIE is observed when the bond to the isotope is broken in the rate-determining step of the reaction. dalalinstitute.com
In the context of this compound, a significant KIE would be expected in reactions where the C-D bond at the aldehyde group is cleaved. For example, in an oxidation reaction catalyzed by an aldehyde dehydrogenase, a hydride ion is transferred from the aldehyde to a cofactor like NAD+. If this step is rate-limiting, the reaction with this compound will be slower than with the unlabeled compound. The magnitude of the KIE can provide insights into the transition state of the reaction.
Secondary KIEs can also be observed when the isotopic substitution is at a position not directly involved in bond breaking. libretexts.org These effects are typically smaller but can still provide valuable information about changes in hybridization or the steric environment of the reaction center during the reaction.
| Reaction Type | Enzyme Class | Expected KIE (kH/kD) | Mechanistic Insight |
| Oxidation | Aldehyde Dehydrogenase | > 1 (Primary) | C-H/C-D bond cleavage is rate-determining. |
| Reduction | Aldehyde Reductase | ~ 1 | Hydride addition to the carbonyl is rate-determining, not C-H/C-D bond cleavage. |
Elucidation of Aldehyde Reductase and Dehydrogenase Activities via Deuterium Labeling
Deuterium-labeled compounds like this compound are invaluable for distinguishing the activities of aldehyde reductases and dehydrogenases. These two classes of enzymes catalyze opposing reactions: reductases convert aldehydes to alcohols, while dehydrogenases oxidize them to carboxylic acids. wikipedia.orgnih.gov
By incubating a biological sample with this compound and analyzing the products, the relative activities of these enzymes can be determined. The formation of 12-methyltridecanol-d7 indicates reductase activity, while the presence of 12-methyltridecanoic acid-d7 signifies dehydrogenase activity.
The use of the deuterated substrate provides a clear and unambiguous signal in mass spectrometry analysis, allowing for precise quantification of the products even in complex biological matrices. This approach has been used to study the balance of aldehyde metabolism in various tissues and cell types and how this balance is affected by different physiological or pathological conditions. For instance, studies on hepatocytes have utilized deuterium-labeled ethanol (B145695) to probe the activities of alcohol and aldehyde dehydrogenases. nih.gov
Methodological Considerations for Optimizing Isotopic Labeling and Data Interpretation in Biological Experiments
To ensure the reliability and accuracy of experiments using this compound, several methodological factors must be carefully considered.
Substrate Concentration and Delivery: The concentration of this compound should be carefully chosen to be physiologically relevant and not cause unintended effects on the biological system. Due to the hydrophobic nature of long-chain aldehydes, appropriate delivery vehicles, such as lipid carriers, may be necessary to ensure its bioavailability.
Analytical Techniques: The choice of analytical method is critical for accurate data interpretation. GC-MS and LC-MS/MS are powerful techniques for separating and quantifying labeled and unlabeled metabolites. nih.gov Careful validation of these methods, including the use of appropriate internal standards, is essential.
Data Analysis and Modeling: In metabolic flux analysis, the interpretation of labeling patterns often requires mathematical modeling. biorxiv.orgnih.gov These models account for the complexities of metabolic networks and allow for the calculation of flux rates. It is important to consider potential pitfalls such as isotopic scrambling and the contribution of endogenous, unlabeled pools of the metabolite.
| Parameter | Consideration | Rationale |
| Isotopic Enrichment | High purity (e.g., >98%) | Maximizes signal and reduces interference from unlabeled species. |
| Label Stability | Minimal H/D exchange | Ensures that the label remains at the intended position throughout the experiment. |
| Delivery Method | Use of carriers (e.g., BSA, cyclodextrins) | Improves solubility and bioavailability of the hydrophobic aldehyde. |
| Analytical Method | GC-MS, LC-MS/MS | Provides high sensitivity and specificity for detecting and quantifying labeled metabolites. nih.gov |
| Internal Standards | Use of a different isotopologue (e.g., 13C-labeled) | Corrects for variations in sample preparation and instrument response. |
| Data Interpretation | Mathematical modeling | Enables accurate calculation of metabolic fluxes from complex labeling data. biorxiv.orgnih.gov |
Environmental Tracing and Biogeochemical Cycling Studies Utilizing 12 Methyltridecanal D7
Isotopic Tracing of Aldehyde Degradation Pathways in Diverse Environmental Matrices
Isotope labeling is a powerful technique for tracing the metabolic pathways and degradation of compounds in complex environmental matrices like aqueous systems, soil, and atmospheric aerosols. creative-proteomics.com By introducing a compound with a known isotopic signature, such as 12-Methyltridecanal-d7, scientists can follow its journey and identify the products of its breakdown. This method provides high sensitivity, enabling the detection of minute quantities of labeled substances. creative-proteomics.com
The use of deuterated compounds is particularly advantageous in elucidating reaction mechanisms. acs.org For instance, studies on the atmospheric degradation of aromatic aldehydes have utilized deuterated variants to understand the reaction kinetics. copernicus.orgcopernicus.org The observed kinetic isotope effect, where the deuterated compound reacts at a different rate, can confirm the specific atoms involved in the rate-limiting step of a reaction. copernicus.org
In aqueous systems, compound-specific isotope analysis (CSIA) helps in tracing the degradation processes of organic contaminants. researchgate.net This technique is based on the principle that lighter isotopes tend to react faster, leading to a change in the isotopic ratio of the remaining contaminant, which can be used to quantify the extent of degradation. enviro.wiki
Application in Assessing Microbial Transformation and Biodegradation Kinetics in Environmental Systems
The microbial transformation of aldehydes is a significant process in environmental systems. Studies have shown that microorganisms, such as Bacillus megaterium, can transform aliphatic aldehydes into various other compounds, including alcohols, acids, and acrolein derivatives. nih.gov The use of this compound can aid in tracking these biotransformation pathways and determining the rates of biodegradation.
Research has indicated that 12-methyltridecanal (B128148) can be formed by microorganisms and has been found in bacteria and protozoa isolated from the rumen of cattle. researchgate.netnih.gov This suggests that microbial processes are a key source of this aldehyde in certain environments. nih.gov By using a deuterated version, researchers can precisely follow its incorporation and transformation by microbial communities.
The kinetics of biodegradation can be assessed by monitoring the change in the concentration of the labeled compound and its degradation products over time. This information is crucial for understanding the persistence and fate of such aldehydes in the environment.
Quantitative Approaches for Fate and Transport Modeling Informed by Deuterium-Labeled Compounds
Fate and transport models are essential tools for predicting the movement and persistence of chemicals in the environment. epa.gov These models incorporate processes such as advection, dispersion, diffusion, sorption, and biodegradation. epa.govmdpi.com Deuterium-labeled compounds like this compound can provide valuable data for calibrating and validating these models. epa.gov
By introducing a known quantity of the labeled compound into a controlled field or laboratory system, researchers can measure its transport and transformation with high precision. This data helps in determining key model parameters, such as degradation rates and partitioning coefficients. The use of dual tracer approaches, potentially combining deuterium (B1214612) and carbon isotopes, can further enhance the accuracy of these models by distinguishing between sources and tracking transport distances. grafiati.com
The information gathered from these studies can lead to more reliable predictions of how aldehydes and similar compounds will behave in different environmental compartments, aiding in risk assessment and the development of remediation strategies.
Methodologies for Extraction and Analysis of Aldehydes from Complex Environmental Samples
The accurate analysis of aldehydes in environmental samples requires effective extraction and analytical techniques. Aldehydes are often present at low concentrations and in complex matrices, necessitating sensitive and selective methods. researchgate.net
Commonly, aldehydes are first derivatized to make them more suitable for analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC). sigmaaldrich.comauroraprosci.com A widely used derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes to form stable hydrazones that can be readily detected. auroraprosci.comresearchgate.net Another reagent, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), is also used, particularly for GC analysis, as it forms oxime derivatives. sigmaaldrich.com
Solid-phase microextraction (SPME) is a valuable technique for extracting and concentrating aldehydes from air and water samples prior to analysis. sigmaaldrich.com For complex samples, advanced methods like magnetism-reinforced in-tube solid-phase microextraction coupled with non-aqueous capillary electrophoresis have been developed to improve extraction efficiency and reduce interferences. nih.gov
The use of a deuterated internal standard, such as this compound, is crucial for accurate quantification in these analytical methods. The internal standard, which has a similar chemical behavior to the analyte but a different mass, allows for correction of any losses during sample preparation and analysis, ensuring the reliability of the results.
Computational Chemistry and Theoretical Modeling of 12 Methyltridecanal D7
Quantum Chemical Calculations for Molecular Conformation and Reactivity Predictions
Quantum chemical calculations are instrumental in determining the three-dimensional structure and electronic properties of 12-Methyltridecanal-d7. Methods like Density Functional Theory (DFT) are employed to map the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. Given the molecule's long, flexible alkyl chain, numerous conformers exist due to rotation around the carbon-carbon single bonds.
Calculations focus on finding the global minimum energy structure, which represents the most stable conformation of the molecule. The relative energies of other low-energy conformers are also calculated to understand the molecule's flexibility and the populations of different shapes at a given temperature.
Table 1: Illustrative Conformational Analysis Data for this compound This table represents typical data obtained from quantum chemical calculations. Actual values would require specific DFT computations.
| Conformer | Dihedral Angle (C10-C11-C12-C13) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
| 1 (Global Minimum) | 178.5° | 0.00 | 65.2 |
| 2 | 65.2° | 0.85 | 20.1 |
| 3 | -64.9° | 0.88 | 14.7 |
Reactivity predictions are derived from the molecule's calculated electronic structure. Frontier Molecular Orbital Theory (FMO) is a key concept where the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. For an aldehyde like this compound, the LUMO is typically centered on the carbonyl carbon, indicating its susceptibility to nucleophilic attack. The energy of the HOMO relates to its ability to donate electrons, for instance, during oxidation. An electrostatic potential map can further visualize electron-rich (aldehyde oxygen) and electron-poor (aldehyde carbon) regions, predicting sites of interaction.
Molecular Dynamics Simulations for Intermolecular Interactions in Solvent Systems
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound and its interactions with surrounding molecules, such as a solvent. nih.gov These simulations model the movement of atoms over time based on a classical mechanical force field (e.g., CHARMM, AMBER). nih.gov
To perform an MD simulation, a single or multiple this compound molecules are placed in a simulation box filled with a chosen solvent, such as water or a non-polar solvent like heptane (B126788) (in which it is soluble). nih.gov The simulation reveals how the molecule orients itself and interacts with the solvent. Key intermolecular interactions that can be analyzed include:
Van der Waals forces: Dominant along the long, non-polar hydrocarbon chain.
Hydrogen bonding: The carbonyl oxygen can act as a hydrogen bond acceptor with protic solvents.
Dipole-dipole interactions: Arising from the polar aldehyde group.
By analyzing the radial distribution function between specific atoms of the solute and solvent, the structure of the solvation shell can be characterized. These simulations provide insight into the molecule's solubility, aggregation behavior, and how it interacts within complex biological or food-related matrices. biorxiv.org
Table 2: Summary of Intermolecular Interactions Analyzed via MD Simulations
| Interaction Type | Involved Atoms on this compound | Interacting Solvent | Significance |
| Hydrogen Bonding | Carbonyl Oxygen (O) | Protic Solvents (e.g., Water, Ethanol) | Influences solubility and orientation at interfaces. |
| Van der Waals | Alkyl Chain (C, H) | All Solvents | Governs self-aggregation and non-polar interactions. |
| Dipole-Dipole | Aldehyde Group (CHO) | Polar Solvents | Contributes to solvation in polar environments. |
Prediction of Spectroscopic Signatures (e.g., vibrational frequencies, NMR chemical shifts) for Research Applications
Computational methods can predict various spectroscopic signatures, which are invaluable for structural verification and the interpretation of experimental data.
Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule. scirp.org These frequencies correspond to specific bond stretches, bends, and twists. For this compound, a key feature is the presence of C-D bonds, which vibrate at lower frequencies than C-H bonds due to the heavier mass of deuterium (B1214612). This isotopic shift provides a clear marker in the vibrational spectrum. Theoretical frequencies are often systematically overestimated and are corrected using empirical scaling factors to improve agreement with experimental data. nist.gov
Table 3: Predicted Vibrational Frequencies for Key Functional Groups This table shows representative frequency ranges. Precise values are obtained from specific quantum calculations.
| Vibrational Mode | Functional Group | Predicted Unscaled Frequency (cm⁻¹) | Predicted Scaled Frequency (cm⁻¹) |
| C=O Stretch | Aldehyde | ~1750-1780 | ~1720-1745 |
| C-H Stretch | Aldehyde | ~2740-2770 | ~2700-2730 |
| C-D Stretch | Deuterated Methyl | ~2100-2250 | ~2050-2200 |
| CH₂ Scissoring | Alkyl Chain | ~1480-1500 | ~1450-1470 |
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ²H) is a powerful tool for structure elucidation. nmrdb.org The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is a standard for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.gov For this compound, computational predictions can confirm the exact positions of the deuterium labels. The deuteration will cause the corresponding signals in the ¹H NMR spectrum to disappear, while in the ¹³C NMR spectrum, the deuterated carbons will appear as multiplets with a slight upfield shift (isotope effect). Including conformational averaging from MD simulations can further refine the accuracy of these predictions. biorxiv.org
Isotope Effect Prediction and Mechanistic Insights from Theoretical Models
The primary utility of an isotopically labeled compound like this compound is in its application to mechanistic studies and quantification. smolecule.com Theoretical models can predict kinetic isotope effects (KIEs), which are changes in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes.
The KIE is calculated by determining the vibrational frequencies of the molecule and the relevant transition state in both its standard (all ¹H) and deuterated forms. The difference in zero-point vibrational energies between the isotopologues is a major contributor to the KIE.
For this compound, the deuterium labels are on the terminal isopropyl group. smolecule.com If a reaction involves bond breaking at or near this site, a primary or secondary KIE would be observed. However, for reactions occurring at the distant aldehyde group, the KIE would be very small, confirming that the terminal end of the chain is not involved in the rate-determining step. This makes the compound an excellent internal standard for reactions involving the aldehyde, as its reactivity should be nearly identical to the unlabeled compound, while being distinguishable by mass spectrometry. Computational modeling of potential reaction pathways can thus provide mechanistic insights that would be difficult to obtain solely from experiments.
Future Research Avenues and Emerging Applications of 12 Methyltridecanal D7
Potential in Novel Analytical Tool Development and Standardized Methodologies
The development of new analytical tools and the standardization of methods are critical for ensuring the reproducibility and reliability of scientific findings. Deuterated compounds like 12-Methyltridecanal-d7 are central to this effort, particularly for quantitative mass spectrometry. acs.org The use of stable isotope dilution assays, which employ these standards, is considered a gold-standard approach for quantification. science.gov
Future research will likely focus on incorporating this compound into new, high-throughput analytical platforms. researchgate.netd-nb.info For example, methods such as reactive paper spray ionization mass spectrometry (reactive PSI-MS) are being developed for the rapid, sensitive, and pretreatment-free analysis of aldehydes in complex matrices like food and biological samples. researchgate.net In such methods, this compound would be an essential component for ensuring quantitative accuracy across large sample cohorts.
Furthermore, the availability of well-characterized labeled standards facilitates the validation and standardization of analytical methods across different laboratories. This harmonization is crucial for large-scale clinical and epidemiological studies where data from multiple sites must be compared. cardiff.ac.uk
Enhancement of Analytical Methods Using this compound
| Analytical Technique | Function of this compound | Key Advantage |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Internal standard for quantification. | Corrects for variability in injection volume, derivatization efficiency, and ionization. researchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Internal standard for quantification. | Minimizes matrix effects and compensates for fluctuations in instrument performance. acs.orgnih.gov |
| High-Throughput Screening (HTS) | Essential calibrant and internal standard. | Enables accurate and precise quantification in automated, rapid screening assays. d-nb.info |
| Stable Isotope Dilution Assays | The core component of the assay. science.gov | Provides the highest level of accuracy and precision for quantification of the target analyte. |
Exploration in Untapped Biochemical or Environmental Research Domains Utilizing Stable Isotope Labeling
Stable isotope labeling is a versatile tool that can be applied to a vast range of research questions beyond routine quantification. scbt.com The use of this compound as a tracer molecule opens up new possibilities for exploring previously untapped areas of biochemical and environmental science.
In biochemistry, the unlabeled compound is known to be a species-specific odorant in cooked beef, arising from lipid precursors. researchgate.net While its presence is documented, its precise formation pathways are not fully elucidated. This compound could be used in tracer studies to track the metabolism of specific deuterated fatty acid precursors into this aldehyde, providing definitive insights into the biochemical reactions involved. biosynth.com This knowledge could be applied in food science to control flavor development.
In environmental science, stable isotopes are used to trace the sources and fate of pollutants and to study nutrient cycling. lucerna-chem.ch Long-chain aldehydes can be released into the environment from industrial processes or natural degradation of organic matter. Although specific studies on 12-methyltridecanal (B128148) in this context are scarce, this compound could be employed as a spike-in tracer in soil or water samples to study the transport, degradation, and ecological impact of this class of compounds.
Potential Research Questions Employing this compound
| Research Domain | Potential Research Question | Role of this compound |
|---|---|---|
| Food Science & Biochemistry | What are the specific enzymatic or thermal pathways leading to the formation of 12-methyltridecanal during the cooking of meat? researchgate.net | Used as a quantitative standard to measure the effects of varying conditions on aldehyde formation. |
| Cell Biology | How is 12-methyltridecanal, a lipid oxidation product, metabolized or detoxified by cells, and what are its downstream signaling effects? biosynth.com | Tracer to follow the metabolic fate of the aldehyde within cellular systems. |
| Environmental Science | What is the rate of biodegradation of long-chain branched aldehydes in different soil or aquatic environments? | Spiked into environmental microcosms to monitor its disappearance and the appearance of breakdown products over time. |
Advancements in Automated Synthesis and High-Throughput Analytical Platforms for Deuterated Aldehydes
The broader application of deuterated compounds like this compound hinges on their availability and the efficiency of their analysis. Recent years have seen significant progress in both the synthesis and analysis of deuterated aldehydes, paving the way for more widespread use. researchgate.netnih.gov
Advances in synthetic chemistry have provided more practical and efficient methods for producing deuterated aldehydes. nih.govnih.gov Techniques such as N-heterocyclic carbene (NHC) catalyzed hydrogen-deuterium exchange offer a simple and cost-effective way to introduce deuterium (B1214612) at the aldehyde position with high efficiency, often using inexpensive D₂O as the deuterium source. nih.govresearchgate.net These organocatalytic methods are robust and can be applied to a wide variety of aldehyde structures, including complex molecules in late-stage functionalization. researchgate.net Such developments are steps toward the automated synthesis of libraries of deuterated standards.
Concurrently, high-throughput analytical platforms are being developed to handle the large sample numbers generated in modern omics studies. d-nb.info These platforms, which integrate automated sample preparation with rapid mass spectrometry analysis, require reliable internal standards for quality control and quantification. researchgate.net The synergy between advanced, automatable synthesis of deuterated aldehydes and high-throughput analysis creates a powerful workflow for future research, from drug discovery to large-scale environmental monitoring.
Technological Advancements for Deuterated Aldehydes
| Area | Recent Advancements | Impact on Research |
|---|---|---|
| Synthesis | N-heterocyclic carbene (NHC) catalysis for hydrogen-deuterium exchange. nih.gov | More efficient, cost-effective, and scalable production of deuterated aldehydes. nih.gov |
| Synthesis | Organocatalytic methods for late-stage deuteration. | Enables the synthesis of complex deuterated molecules and potential for automated synthesis platforms. |
| Analysis | Development of high-throughput mass spectrometry methods (e.g., reactive PSI-MS). researchgate.net | Faster analysis of aldehydes in large sample sets, increasing research productivity. |
| Analysis | Improved software for automated data processing in lipidomics. cardiff.ac.uk | More reliable and reproducible data handling, reducing bottlenecks in data analysis. |
Q & A
Q. How does isotopic labeling with deuterium in 12-Methyltridecanal-d7 enhance metabolic pathway studies?
Methodological Answer: Deuterium labeling allows precise tracking of metabolic intermediates using techniques like liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI). Researchers should optimize collision energy (e.g., 10–30 eV) and monitor deuterium retention via selected ion monitoring (SIM) to distinguish labeled from unlabeled analogs. Isotopic dilution assays can quantify turnover rates in enzymatic reactions, leveraging the compound’s molecular weight shift (219.42 g/mol) for detection .
Q. What analytical techniques are optimal for quantifying this compound in flavor chemistry studies?
Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) with a DB-WAX capillary column (60 m × 0.25 mm ID, 0.25 µm film) is recommended. Use solid-phase microextraction (SPME) fibers for headspace sampling at 50°C for 30 min. The compound’s aroma threshold (0.0001 ppm) necessitates splitless injection and selective ion monitoring at m/z 220 (deuterated fragment) to avoid interference from non-deuterated congeners .
Q. How does the amphiphilic structure of this compound influence its role in membrane dynamics?
Methodological Answer: Its long alkyl chain and terminal aldehyde group enable integration into lipid bilayers. Use fluorescence anisotropy with DPH probes to measure membrane fluidity changes. For structural validation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ²H NMR at 600 MHz) to analyze deuterium’s impact on hydrophobic interactions and lateral diffusion rates .
Advanced Research Questions
Q. How can researchers resolve discrepancies in quantifying this compound purity between NMR and mass spectrometry?
Methodological Answer: Orthogonal validation is critical. For NMR, integrate the aldehyde proton signal (δ 9.5–10.0 ppm) and compare it to deuterated analogs using ²H-decoupled spectra. For MS, employ high-resolution Orbitrap systems (resolving power >60,000) to distinguish isotopic clusters. Cross-validate results by spiking samples with non-deuterated 12-methyltridecanal and quantifying recovery rates via standard curves .
Q. What experimental protocols mitigate matrix effects when detecting this compound in complex biological samples?
Methodological Answer: Use matrix-matched calibration curves with deuterated internal standards (e.g., d7-12-methyltridecanal). Perform solid-phase extraction (SPE) using C18 cartridges, eluting with dichloromethane:methanol (90:10 v/v). For lipid-rich matrices, incorporate saponification (0.5 M KOH in ethanol, 60°C for 1 h) to hydrolyze triglycerides before analysis .
Q. How does deuterium substitution alter reaction kinetics in this compound compared to its non-deuterated form?
Methodological Answer: Kinetic isotope effects (KIEs) can be measured via stopped-flow spectroscopy under pseudo-first-order conditions. For aldol condensation reactions, compare rate constants (k_H vs. k_D) at 25°C using a pH 7.4 phosphate buffer. Density functional theory (DFT) simulations (B3LYP/6-31G*) can model deuterium’s impact on transition-state stabilization .
Q. What strategies validate cross-modal sensory responses to this compound in flavor studies?
Methodological Answer: Combine GC-olfactometry (GC-O) with time-intensity sensory panels. Train panelists to identify the compound’s “cooked meat” aroma using reference standards. Use ANOVA to correlate instrumental data (peak area) with sensory scores (0–10 scale) and assess inter-rater reliability via Cronbach’s alpha (>0.7 acceptable) .
Data Contradiction and Reproducibility
Q. How should researchers address variability in this compound’s bioactivity across different cell lines?
Methodological Answer: Standardize cell culture conditions (e.g., DMEM with 10% FBS, 37°C, 5% CO₂) and pre-equilibrate the compound in serum-free media for 24 h. Use isotopic tracing (¹³C-glucose) to monitor metabolic flux via LC-MS. Replicate experiments across ≥3 cell lines (e.g., HepG2, Caco-2) and apply Bland-Altman analysis to assess systematic bias .
Q. What controls are essential for ensuring reproducibility in deuterium retention studies during long-term metabolic assays?
Methodological Answer: Include negative controls (non-deuterated analog) and deuterium-free growth media. Monitor deuterium loss via weekly sampling with GC-MS. Use parallel reaction monitoring (PRM) for specific fragment ions (e.g., m/z 220 → 123). Statistical process control (SPC) charts can detect drift in deuterium enrichment over time .
Experimental Design
Q. How to design a mixed-methods study exploring this compound’s dual role in metabolism and flavor perception?
Methodological Answer: Adopt a convergent parallel design. Quantify metabolic intermediates via LC-MS in hepatocyte models (quantitative arm) while conducting focus groups with trained sensory panels (qualitative arm). Integrate data using joint displays to identify interactions between biochemical pathways and sensory thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
